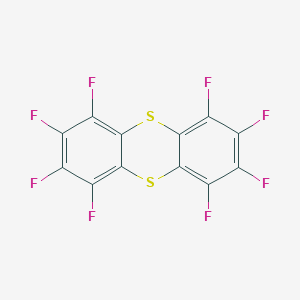

Thianthrene, octafluoro-

Description

Historical Context of Thianthrene (B1682798) System Research

The investigation of the thianthrene framework dates back to the 19th century. solubilityofthings.com John Stenhouse first reported the synthesis of thianthrene in 1869, which he produced through the dry distillation of sodium benzenesulfonate. wikipedia.orgroyalsocietypublishing.org Structurally, thianthrene is a sulfur-containing heterocyclic compound built on a dibenzo-fused 1,4-dithiin ring. rsc.org Unlike its planar oxygen analogue, dibenzo-1,4-dioxin, the thianthrene molecule is not flat but possesses a distinctive bent or folded geometry along the sulfur-sulfur axis, with a dihedral angle of approximately 128°. wikipedia.orgrsc.org

Early synthetic routes to thianthrene included the reaction of benzene (B151609) with disulfur (B1233692) dichloride in the presence of aluminum chloride. wikipedia.orgroyalsocietypublishing.org A significant characteristic of thianthrene, noted in early studies, is its propensity for oxidation. wikipedia.org When treated with oxidizing agents like sulfuric acid, it readily forms a stable, red-colored radical cation (Thianthrene•+). wikipedia.org The nature of this radical cation and its salts was later characterized in detail using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgworldscientific.com The pioneering work on the reactions of the thianthrene cation radical, particularly with nucleophiles and in the context of alkene functionalization, was extensively developed from the late 1970s onwards, with significant contributions from the research group of Henry J. Shine. rsc.orgresearchgate.net These foundational studies established thianthrene's role as a versatile redox-active platform in organic chemistry.

Overview of Contemporary Academic Research Trajectories Concerning Octafluorothianthrene

Modern research involving octafluorothianthrene and its derivatives spans several key areas of chemistry, primarily focusing on materials science, organic synthesis, and supramolecular chemistry.

One major research thrust is the use of octafluorothianthrene and other perfluorinated aromatics as building blocks for advanced materials. nih.gov The electron-deficient nature of the perfluorinated rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Researchers have exploited this reactivity to construct complex macromolecular architectures. For example, dynamic SNAr reactions between perfluorinated aromatics like hexafluorobenzene (B1203771) or octafluoronaphthalene (B166452) and multifunctional thiols have been used to synthesize porous two-dimensional covalent organic frameworks (COFs). nih.gov These materials exhibit high surface areas and redox activity, making them promising for applications in catalysis, separation, and energy storage. mit.eduucl.ac.uk The synthesis of 1,2,3,4,6,7,8,9-octafluorothianthrene itself has been achieved via the reaction of bis(2-lithiopentafluorophenyl) sulfide (B99878) with a sulfur source. thieme-connect.de

In the realm of synthetic methodology, fluorinated thianthrene derivatives are being developed as powerful reagents. The Ritter group, for instance, has pioneered the use of 2,3,7,8-tetrafluorothianthrene (B2538931) S-oxide (TFTO) for the C-H functionalization of arenes. researchgate.net Activation of TFTO generates a highly electrophilic species that can react with other aromatic compounds to form tetrafluorothianthrenium salts. researchgate.net These salts are versatile intermediates for introducing a wide range of functional groups onto arenes with exceptional regioselectivity, a process termed "thianthrenation". rsc.orgresearchgate.net This work highlights how the fluorinated thianthrene core can act as a recyclable directing group and activator in modern organic synthesis.

Furthermore, the unique electronic properties and potential for reversible redox behavior of thianthrene-based systems continue to drive research into their use in organic electronics and energy storage. rsc.orgmit.edu While much of the work on applications like redox flow batteries has focused on the parent thianthrene, the modified properties of octafluorothianthrene make it a candidate for investigation as a component in n-type or high-potential materials. bohrium.commit.eduprinceton.edu Research in supramolecular chemistry also leverages the defined structure and electronic nature of these molecules to build complex, self-assembled systems with emergent functions. umd.eduugent.bersc.org

Table 1: Properties of Thianthrene and the Effects of Perfluorination

| Property | Thianthrene | Octafluorothianthrene (Predicted/Observed Effects) | Scientific Rationale |

|---|---|---|---|

| Molecular Structure | Non-planar, folded | Non-planar, folded | The 1,4-dithiin ring dictates the core geometry. |

| Electronic Nature | Electron-rich | Strongly electron-deficient | High electronegativity of eight fluorine atoms withdraws electron density from the aromatic rings. researchgate.netwikipedia.org |

| Redox Potential | Easily oxidized | More easily reduced | Stabilization of the resulting anion by electron-withdrawing fluorine atoms. bohrium.com |

| Chemical Reactivity | Undergoes electrophilic substitution | Undergoes nucleophilic aromatic substitution (SNAr) | The electron-deficient perfluorinated rings are activated towards attack by nucleophiles. nih.gov |

| Chemical Stability | Good | High thermal and chemical stability | The strength of the C-F bond is significantly greater than the C-H bond. wikipedia.org |

| Potential Applications | p-type organic materials, catholytes | n-type organic materials, electron acceptors | Increased electron affinity and lower LUMO energy are suitable for electron transport. bohrium.com1-material.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16012-83-2 |

|---|---|

Molecular Formula |

C12F8S2 |

Molecular Weight |

360.2 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octafluorothianthrene |

InChI |

InChI=1S/C12F8S2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |

InChI Key |

BCMGBEQPFANKSN-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3S2)F)F)F)F)F)F)F |

Canonical SMILES |

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3S2)F)F)F)F)F)F)F |

Synonyms |

Octafluorothianthrene |

Origin of Product |

United States |

Advanced Synthetic Strategies for Octafluorothianthrene

Pioneering Methodologies for Octafluorothianthrene Synthesis

The initial syntheses of octafluorothianthrene were largely based on extensions of classical methods used for the preparation of its non-fluorinated parent compound, thianthrene (B1682798). One of the earliest and most straightforward approaches involves the reaction of hexafluorobenzene (B1203771) with a sulfur source in the presence of a Lewis acid catalyst.

A common implementation of this method utilizes sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) as the sulfur source and a strong Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst. The reaction is typically carried out in an inert solvent. The high degree of fluorination in hexafluorobenzene makes it less reactive towards electrophilic substitution than benzene (B151609); therefore, forcing conditions, such as elevated temperatures, are often required.

Another pioneering approach involves the high-temperature reaction of hexafluorobenzene with elemental sulfur. These reactions often proceed without a catalyst but require significant thermal energy to overcome the activation barrier. The yields from such methods can be variable and a mixture of polysulfurated byproducts may be formed.

A third potential early route involves the use of pre-functionalized fluorinated benzene rings. For instance, the reaction of 1,2,3,4-tetrafluoro-5,6-diiodobenzene with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S), represents a plausible, albeit more complex, early synthetic strategy. This method relies on the coupling of two aryl rings via sulfur bridges.

Mechanistic Elucidation of Octafluorothianthrene Formation Pathways

The formation of octafluorothianthrene can proceed through different mechanisms depending on the chosen synthetic route. Understanding these pathways is essential for optimizing reaction conditions and improving yields.

In the Lewis acid-catalyzed reaction of hexafluorobenzene with sulfur chlorides, the mechanism is believed to be analogous to a Friedel-Crafts-type electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates to one of the chlorine atoms of the sulfur chloride, polarizing the S-Cl bond and generating a highly electrophilic sulfur species. This electrophile then attacks the electron-rich hexafluorobenzene ring. Despite the deactivating effect of the fluorine atoms, the high electrophilicity of the sulfur species allows the reaction to proceed. A subsequent second substitution reaction on another hexafluorobenzene molecule or an intramolecular cyclization of an intermediate would lead to the final thianthrene core.

For the high-temperature reactions of hexafluorobenzene with elemental sulfur, a free-radical mechanism is more likely. At elevated temperatures, homolytic cleavage of the S-S bonds in the S₈ ring can occur, generating sulfur radicals. These highly reactive radicals can then attack the hexafluorobenzene ring, leading to the formation of a pentafluorophenyl radical and a C-S bond. Subsequent reactions of these radical species can lead to the formation of octafluorothianthrene.

Computational studies, such as those employing Density Functional Theory (DFT), can provide deeper insights into these reaction mechanisms. researchgate.netresearchgate.netnih.govmdpi.comrsc.org Such studies can help to calculate the energy barriers for different proposed pathways, identify the structures of transition states and intermediates, and ultimately rationalize the observed product distributions. researchgate.netresearchgate.netnih.govmdpi.comrsc.org

Development of Green Chemistry Approaches in Octafluorothianthrene Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. The application of these principles to the synthesis of octafluorothianthrene can lead to more sustainable and efficient production methods.

Key green chemistry principles applicable to octafluorothianthrene synthesis include:

Prevention of Waste: Designing syntheses to minimize the formation of byproducts is a primary goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. goflow.at

Use of Safer Solvents and Auxiliaries: Traditional solvents used in reactions like the Friedel-Crafts synthesis can be hazardous. Green chemistry encourages the use of safer alternatives or solvent-free conditions. researchgate.net

Design for Energy Efficiency: Reactions should be designed to be as energy-efficient as possible, for instance, by running them at ambient temperature and pressure. goflow.atnih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. goflow.at

One potential green approach is the use of photochemical methods. nih.govcollege-de-france.fruzh.chnus.edu.sg Photochemical reactions use light to initiate chemical transformations and can often be carried out under mild conditions, reducing energy consumption and the need for harsh reagents. nih.govcollege-de-france.fruzh.chnus.edu.sg A hypothetical photochemical synthesis could involve the light-induced reaction of hexafluorobenzene with a suitable sulfur-containing precursor.

Scalable Synthetic Protocols for Octafluorothianthrene Production

For octafluorothianthrene to be utilized in industrial applications, its synthesis must be scalable. This means that the process must be adaptable from small-scale laboratory batches to large-scale production without significant loss of efficiency or safety.

A key technology enabling scalable synthesis is flow chemistry . goflow.atmdpi.comnih.govsioc-journal.cnrsc.org In a flow chemistry setup, reagents are continuously pumped through a reactor where the reaction takes place. This approach offers several advantages over traditional batch processing, including:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. goflow.at

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with highly reactive or hazardous materials. goflow.at

Potential for Automation: Flow systems can be readily automated, allowing for continuous production with minimal manual intervention. sioc-journal.cn

A scalable flow synthesis of octafluorothianthrene could involve pumping a solution of hexafluorobenzene and a sulfur source through a heated reactor packed with a solid-supported catalyst. The product could then be continuously collected and purified downstream.

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficiency of a synthetic route is determined by factors such as yield, reaction time, cost of reagents, and ease of purification. Optimizing these parameters is crucial for developing a viable synthetic process.

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) . DoE allows for the systematic variation of multiple reaction parameters (e.g., temperature, catalyst loading, reactant concentrations) to identify the optimal conditions for maximizing the yield.

The table below provides a hypothetical comparative analysis of two potential synthetic routes to octafluorothianthrene.

Table 1: Hypothetical Comparison of Synthetic Routes to Octafluorothianthrene

| Feature | Lewis Acid Catalysis (Batch) | High-Temperature Reaction (Flow) |

| Starting Materials | Hexafluorobenzene, Sulfur Monochloride, Aluminum Chloride | Hexafluorobenzene, Elemental Sulfur |

| Typical Yield | 40-60% | 50-70% |

| Reaction Time | 12-24 hours | 1-2 hours |

| Temperature | 80-150 °C | 400-600 °C |

| Key Advantages | Well-established methodology | Potentially higher throughput, catalyst-free |

| Key Disadvantages | Use of hazardous Lewis acid, solvent waste | High energy consumption, potential for byproducts |

| Green Score (Qualitative) | Low | Medium |

Further optimization of a chosen route can be illustrated by examining the effect of a single parameter on the reaction yield.

Table 2: Hypothetical Optimization of Catalyst Loading for the Lewis Acid-Catalyzed Synthesis of Octafluorothianthrene

| Catalyst Loading (mol%) | Yield (%) |

| 5 | 25 |

| 10 | 45 |

| 15 | 58 |

| 20 | 60 |

| 25 | 59 |

This hypothetical data suggests that a catalyst loading of around 20 mol% provides the optimal yield for this particular reaction.

Advanced Spectroscopic and Structural Elucidation of Octafluorothianthrene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of Octafluorothianthrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds like octafluorothianthrene, ¹⁹F NMR is particularly informative.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. wikipedia.orglibretexts.org The ¹⁹F NMR spectrum of octafluorothianthrene is complex due to the presence of eight fluorine atoms in four chemically distinct environments. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, with a much wider range than in proton NMR, which helps in resolving signals from different fluorine atoms. wikipedia.orgalfa-chemistry.comcolorado.edu

In octafluorothianthrene, two sets of four equivalent fluorine atoms are expected, leading to a complex spin-spin coupling pattern. The coupling between fluorine atoms (¹⁹F-¹⁹F coupling) can occur through bonds over several bonds (e.g., ³J, ⁴J, and even ⁵J), and also through space, further complicating the spectrum. wikipedia.org The chemical shifts for aromatic fluorine atoms typically appear in the range of -80 to -170 ppm relative to CFCl₃. ucsb.edu

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Aromatic Fluorine Compounds

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| Ar-F | -80 to -170 |

| C₆F₆ | -164.9 |

| C₆H₅F | -113.15 |

Data sourced from multiple references. colorado.eduucsb.edu

The interpretation of the ¹⁹F NMR spectrum of octafluorothianthrene requires advanced techniques, such as 2D NMR spectroscopy (COSY, NOESY) and computational modeling, to assign the specific resonances and coupling constants. rsc.org

Multinuclear NMR (¹H, ¹³C, etc.) in Octafluorothianthrene Systems

While octafluorothianthrene itself contains no hydrogen atoms, ¹H NMR is crucial for characterizing its derivatives that incorporate hydrogen-containing substituents.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of octafluorothianthrene. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹⁹F NMR. The ¹³C spectrum is characterized by large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-270 Hz for sp² carbons. rsc.orglibretexts.orgmagritek.com Longer-range ⁿJCF couplings (n > 1) are also observed and provide additional structural information. rsc.orgmagritek.comresearchgate.net The ¹³C chemical shifts are also influenced by the fluorine substituents. Recording ¹³C spectra with both ¹H and ¹⁹F decoupling can simplify the spectra but requires specialized hardware. acdlabs.com

Table 2: Typical Carbon-Fluorine Coupling Constants in Fluoroaromatic Compounds

| Coupling | Typical Value (Hz) |

|---|---|

| ¹JCF | 240 - 270 |

| ²JCF | 20 - 25 |

| ³JCF | 5 - 10 |

| ⁴JCF | 1 - 5 |

Data compiled from various sources. rsc.orglibretexts.orgmagritek.com

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Insights into Octafluorothianthrene

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations and, consequently, the structure and conformation of molecules. skemman.ismatsci.org These two techniques are complementary; vibrations that are strong in Raman may be weak or absent in FTIR, and vice-versa. eag.comresearchgate.netarxiv.org

For octafluorothianthrene, the vibrational spectra are dominated by bands corresponding to the vibrations of the perfluorinated aromatic rings and the C-S bonds. The C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹. The exact positions and intensities of these bands are sensitive to the molecular symmetry and conformation. The thianthrene (B1682798) core is known to adopt a non-planar, folded "butterfly" conformation. Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), can be used to study this conformation and the barrier to ring inversion. spectroscopyonline.comlibretexts.org

Table 3: General Regions for Characteristic Vibrations in Fluorinated Aromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-F Stretching | 1100 - 1400 |

| Aromatic C=C Stretching | 1450 - 1650 |

| C-S Stretching | 600 - 800 |

| Ring Bending/Deformation | Below 600 |

Mass Spectrometry (MS) in Elucidating Complex Fragmentation Pathways of Octafluorothianthrene

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. nist.gov In the mass spectrum of octafluorothianthrene, a prominent molecular ion peak (M⁺˙) is expected due to the stability of the aromatic system.

The fragmentation of perfluorinated compounds under electron ionization (EI) often involves the loss of fluorine atoms or CFₓ groups. ub.edunih.gov For octafluorothianthrene, characteristic fragmentation pathways would likely include the sequential loss of sulfur atoms (S), fluorine atoms (F), and potentially tetrafluorobenzyne (C₆F₄) units. High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the fragment ions, which is crucial for proposing and confirming fragmentation mechanisms. nih.gov

A plausible fragmentation pathway could involve the initial loss of a sulfur atom to form an octafluorodibenzofuran-like radical cation, followed by further fragmentation. The relative abundances of the fragment ions provide insights into the stability of the various ionic and neutral species formed.

X-ray Crystallography and Solid-State Structural Studies of Octafluorothianthrene

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. matsci.orgnih.govresearchgate.net A crystal structure of octafluorothianthrene would provide precise measurements of bond lengths, bond angles, and, most importantly, the dihedral angle between the two perfluorinated benzene (B151609) rings. This dihedral angle quantitatively describes the folding of the central thianthrene ring system. researchgate.netwiley-vch.de

The crystal packing of octafluorothianthrene in the solid state is governed by intermolecular interactions, which for perfluorinated aromatics can include π-π stacking and F···F interactions. Understanding the solid-state structure is crucial for correlating its molecular properties with its bulk material properties.

While a specific crystal structure for octafluorothianthrene was not found in the search results, studies on similar molecules show that the dihedral angle is a key structural parameter. researchgate.netwiley-vch.de

Advanced Electron Paramagnetic Resonance (EPR) Studies of Octafluorothianthrene Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and radical ions. libretexts.orgethz.ch Octafluorothianthrene can be readily oxidized to its corresponding radical cation (OFTA⁺˙), which is a paramagnetic species.

The EPR spectrum of OFTA⁺˙ provides valuable information about the distribution of the unpaired electron's spin density within the molecule. The g-value is a characteristic property of the radical, and for organic radicals, it is typically close to the free electron g-value of ~2.0023. ethz.ch

The hyperfine structure in the EPR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, in this case, ¹⁹F (I=1/2, 100% abundance) and potentially the less abundant ³³S (I=3/2, 0.75% abundance). The eight fluorine atoms are in four sets of two equivalent nuclei, which would lead to a complex pattern of hyperfine splittings. Analysis of these hyperfine coupling constants (hfcs) provides a detailed map of the spin density distribution on the fluorine atoms. libretexts.org The magnitude of the fluorine hfcs is directly proportional to the spin density on that atom. Comparing the experimental EPR spectra with quantum chemical calculations allows for a detailed understanding of the electronic structure of the radical cation. libretexts.org

Table 4: General EPR Parameters for Aromatic Radicals

| Parameter | Description | Typical Value/Range |

|---|---|---|

| g-value | Characteristic of the radical's electronic environment | ~2.002 - 2.01 for organic radicals |

| Hyperfine Coupling (a) | Interaction between electron spin and nuclear spin | Varies depending on nucleus and spin density |

Information compiled from general EPR principles. ethz.ch

Theoretical and Computational Investigations of Octafluorothianthrene

Quantum Chemical Calculations on Electronic Structure and Bonding in Octafluorothianthrene

Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of octafluorothianthrene. These computational methods, which solve the Schrödinger equation for a given molecular system, provide a detailed picture of electron distribution and orbital interactions. northwestern.eduornl.gov

The electronic structure of octafluorothianthrene is significantly influenced by the high degree of fluorination. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic rings, leading to a highly electron-deficient π-system. This electron deficiency is a key determinant of the molecule's reactivity and intermolecular interactions.

Ab initio molecular orbital computations, a type of quantum chemical calculation, have been employed to study the structure of thianthrene (B1682798) and its derivatives. cdnsciencepub.com These calculations allow for the optimization of molecular geometry, including bond lengths and angles, providing a theoretical model that can be compared with experimental data. cdnsciencepub.com For instance, geometry optimization procedures can be performed with constraints to maintain a specific symmetry, such as C2v symmetry in the folded form of thianthrene. cdnsciencepub.com

The bonding in octafluorothianthrene is characterized by a puckered central ring, a common feature in thianthrene systems. researchgate.netnankai.edu.cn This puckering is a result of the interplay between the 4n π-electron feature of the central ring and significant ring strain. researchgate.netnankai.edu.cn The C-S bond lengths and C-S-C bond angles are crucial parameters in defining this conformation. researchgate.net Theoretical calculations, such as those using Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods, have been used to investigate these conformational differences. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the reasons for these conformational preferences by examining orbital interactions. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways of Octafluorothianthrene

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and potential reaction pathways of complex molecules like octafluorothianthrene. mdpi.comresearchgate.net DFT calculations provide a balance between computational cost and accuracy, making them suitable for exploring the potential energy surfaces of chemical reactions. mdpi.comnih.gov

The reactivity of octafluorothianthrene is largely dictated by its electron-deficient nature. DFT studies can quantify this by calculating various reactivity descriptors. researchgate.net These descriptors, such as electrophilicity and nucleophilicity, offer a quantitative measure of a molecule's propensity to accept or donate electrons. researchgate.netnih.gov For perfluorinated aromatic compounds, the strong electron-withdrawing effect of fluorine atoms makes them potent electrophiles. researchgate.net

DFT calculations can be used to map out the reaction pathways for various transformations involving octafluorothianthrene. mdpi.comresearchgate.net This involves locating transition states and intermediates along the reaction coordinate, providing insights into the reaction mechanism. mdpi.com For example, DFT can be employed to study cycloaddition reactions, determining whether a reaction proceeds through a concerted or stepwise mechanism by comparing the energy barriers of the different pathways. mdpi.com

In the context of perfluorinated compounds, DFT has been used to study their interactions with anions, revealing the presence of anion-π interactions where the anion interacts with the electron-deficient π-cloud of the aromatic system. researchgate.net These interactions can be significant, with calculated interaction energies ranging from -8 to -19 kcal/mol. researchgate.net The choice of DFT functional and basis set is crucial for obtaining accurate results, with methods like B3LYP and M06-2X often employed. mdpi.comresearchgate.net

Molecular Dynamics Simulations of Octafluorothianthrene Interactions and Aggregation

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules, including their interactions and aggregation tendencies. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, offering insights into complex processes that are often difficult to probe experimentally. youtube.com

For perfluorinated aromatic compounds like octafluorothianthrene, MD simulations can be particularly insightful for understanding their aggregation behavior. Due to their "fluorous" nature, these molecules can exhibit self-aggregation, which can stabilize host-guest complexes. polimi.it MD simulations can model these aggregation processes, revealing the preferred orientations and intermolecular forces that drive the assembly.

The interactions in these systems are often governed by a combination of forces, including van der Waals interactions and electrostatic interactions between the electron-deficient perfluorinated rings and other molecules. researchgate.net MD simulations, using appropriate force fields, can capture these subtle interactions and predict the resulting structures and dynamics of the aggregates. mdpi.com

Furthermore, MD simulations can be used to study the behavior of these molecules in different environments, such as in solution or within confined spaces like synthetic cavities. polimi.itrsc.org For instance, simulations can shed light on how the self-aggregation of polyfluorinated guests within a host cavity can lead to the stabilization of the complex. polimi.it This information is crucial for the design of new materials and host-guest systems with tailored properties.

Computational Prediction of Spectroscopic Signatures for Octafluorothianthrene

Computational methods have become indispensable for predicting and interpreting the spectroscopic signatures of molecules, including NMR, UV-Vis, and IR spectra. researchgate.netlehigh.edu These predictions can aid in the identification and characterization of compounds, and provide a deeper understanding of their electronic and vibrational properties. chemrxiv.orgmarshall.edu

NMR Spectroscopy: The prediction of NMR chemical shifts is a valuable tool for structure elucidation. libretexts.org Computational methods, often based on DFT, can calculate the magnetic shielding of nuclei, which is then converted to chemical shifts. researchgate.net For octafluorothianthrene, predicting the 19F NMR spectrum is particularly important. The chemical shifts of the fluorine atoms are sensitive to their local electronic environment, providing a fingerprint of the molecule's structure. acs.org

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a molecule is determined by its electronic transitions. mdpi.com Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that determine the positions and intensities of absorption bands. nih.gov For octafluorothianthrene, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help to assign the electronic transitions involved. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. lehigh.edu DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net The calculated IR spectrum can then be compared with experimental data to confirm the structure and identify characteristic functional groups. For octafluorothianthrene, the C-F stretching vibrations would be a prominent feature in the IR spectrum.

The accuracy of these predictions depends on the chosen computational method and basis set. chemrxiv.orgdtu.dk For complex molecules, it is often necessary to benchmark different methods against experimental data to find the most reliable approach. chemrxiv.org

Theoretical Insights into Aromaticity, Fluorine Effects, and Strain in Thianthrene Systems

Theoretical investigations provide crucial insights into the fundamental properties of thianthrene systems, including their aromaticity, the effects of fluorine substitution, and the inherent ring strain.

Aromaticity: Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar, and conjugated molecules. masterorganicchemistry.com The aromaticity of thianthrene and its derivatives can be assessed using various theoretical methods. One common approach is to analyze the number of π-electrons in the cyclic system and see if it follows Hückel's rule (4n+2 π-electrons). masterorganicchemistry.comyoutube.com Thianthrene itself has a complex electronic structure, and its central ring is considered to have antiaromatic character due to its 8 π-electrons, which leads to its puckered conformation. nankai.edu.cn The introduction of fluorine atoms can further modulate the electronic structure and aromaticity of the system.

Fluorine Effects: The substitution of hydrogen with fluorine atoms has profound effects on the electronic and structural properties of thianthrene. frontiersin.orgnih.gov The high electronegativity of fluorine leads to strong inductive electron withdrawal, making the aromatic rings electron-deficient. frontiersin.orgfrontiersin.org This perfluoro effect also influences intermolecular interactions, often leading to unique packing arrangements in the solid state. Theoretical studies can quantify these effects by analyzing charge distributions, electrostatic potentials, and intermolecular interaction energies. researchgate.net

Strain: The thianthrene core possesses a significant amount of ring strain due to its boat-like conformation. researchgate.netnankai.edu.cn This strain arises from the deviation from ideal bond angles and the steric interactions between the atoms in the ring. researchgate.netcore.ac.uk Theoretical calculations can be used to quantify this strain energy by comparing the energy of the puckered conformation to a hypothetical planar structure. cdnsciencepub.comresearchgate.net This strain has important implications for the reactivity of thianthrene derivatives, as ring-opening reactions can be driven by the release of this strain. researchgate.net

Reactivity and Reaction Mechanisms of Octafluorothianthrene

Electrophilic Aromatic Substitution Reactions on Octafluorothianthrene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the heavily fluorinated nature of octafluorothianthrene significantly deactivates the aromatic rings towards electrophilic attack. The fluorine atoms are highly electronegative, withdrawing electron density from the π-system and making it less nucleophilic. masterorganicchemistry.comorganicchemistrytutor.com Consequently, typical EAS reactions, such as nitration or Friedel-Crafts acylation, which proceed readily with benzene (B151609), are generally difficult to achieve with octafluorothianthrene under standard conditions. chemistry.coachsavemyexams.com

For an electrophilic attack to occur, a potent electrophile and often harsh reaction conditions are necessary. The reaction mechanism involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.commasterorganicchemistry.com The subsequent loss of a proton restores aromaticity. masterorganicchemistry.com In the case of octafluorothianthrene, the fluorine substituents would strongly destabilize the positively charged intermediate, thus increasing the activation energy for the reaction. organicchemistrytutor.com

While specific examples of electrophilic substitution on octafluorothianthrene are not extensively documented in readily available literature, it is reasonable to predict that any such reaction would be sluggish and require forcing conditions. The substitution pattern would be influenced by the directing effects of the existing sulfur and fluorine atoms.

Nucleophilic Aromatic Substitution Reactions on Octafluorothianthrene

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the octafluorothianthrene ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlboro.ac.uk The fluorine atoms, in this context, serve a dual role: they activate the ring towards nucleophilic attack and act as excellent leaving groups. masterorganicchemistry.comslideshare.net

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. govtpgcdatia.ac.injuniperpublishers.com A nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is effectively stabilized by the electron-withdrawing fluorine atoms. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. slideshare.net

A notable example of this reactivity is the reaction of octafluorothianthrene with sodium methoxide (B1231860) in methanol, which yields 2-methoxyheptafluorothianthrene. epdf.pub This reaction demonstrates the preferential substitution of one of the fluorine atoms by a methoxy (B1213986) group.

Table 1: Nucleophilic Aromatic Substitution on Octafluorothianthrene

| Reactant | Nucleophile | Product | Reference |

|---|

The rate of SNAr reactions is significantly influenced by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The perfluorinated nature of octafluorothianthrene provides substantial stabilization, making these reactions proceed with relative ease.

Reductive and Oxidative Transformations of Octafluorothianthrene

The sulfur atoms in the thianthrene (B1682798) core can undergo both oxidation and reduction. The electron-rich sulfur centers can be oxidized to form sulfoxides and sulfones. While specific studies on the oxidation of octafluorothianthrene are not detailed in the provided search results, the general chemistry of thianthrenes suggests that oxidation would likely occur at the sulfur atoms.

Reductive transformations can also be envisaged, potentially leading to the cleavage of the carbon-sulfur bonds or the reduction of the aromatic system under harsh conditions. A study on the in situ preparation of 1,2,3,4,6,7,8,9-octafluorothianthrene involved the reaction of bis(2-lithioaryl) sulfides with sulfur(II) compounds, which can be considered a reductive formation process. thieme-connect.de

Photocatalytic methods have emerged as powerful tools for both reductive and oxidative transformations of organic molecules. nih.govuni-regensburg.de These methods often involve single-electron transfer processes and can be used to drive reactions that are thermodynamically challenging. nih.gov While not specifically applied to octafluorothianthrene in the provided results, these techniques could potentially be employed for its transformation.

Catalytic Reactions Utilizing Octafluorothianthrene as a Substrate or Ligand

The use of octafluorothianthrene in catalytic processes can be envisioned in two main ways: as a substrate for catalytic transformation or as a ligand for a metal catalyst.

As a substrate, catalytic methods could be employed to achieve transformations that are difficult under stoichiometric conditions. For instance, heterogeneous catalysts are widely used in industrial processes for reactions such as hydrogenation. libretexts.org A suitable catalyst could potentially facilitate the hydrogenation of the aromatic rings of octafluorothianthrene. The principles of heterogeneous catalysis involve the adsorption of reactants onto the catalyst surface, reaction, and then desorption of the products. libretexts.orgresearchgate.net

As a ligand, the sulfur atoms in octafluorothianthrene possess lone pairs of electrons that could coordinate to a metal center. The strong electron-withdrawing nature of the perfluorinated backbone would significantly modulate the electronic properties of the metal center, potentially leading to unique catalytic activity. frontiersin.org The field of asymmetric catalysis, for example, relies heavily on the design of chiral ligands to control the stereochemical outcome of reactions. frontiersin.org While no specific applications of octafluorothianthrene as a ligand are reported in the search results, its unique electronic properties make it an intriguing candidate for ligand design in catalysis. The performance of a catalyst is often governed by the binding energy of reactants and products to the active sites. wikipedia.orgmdpi.com

Investigation of Reaction Kinetics and Thermodynamic Profiles for Octafluorothianthrene Conversions

Understanding the kinetics and thermodynamics of a reaction is crucial for optimizing reaction conditions and predicting the feasibility of a transformation. libretexts.orgkhanacademy.org

Kinetics deals with the rate of a reaction and the factors that influence it, such as concentration, temperature, and catalysts. khanacademy.orgorientjchem.org For a reaction involving octafluorothianthrene, kinetic studies would involve measuring the rate of disappearance of the reactant or the appearance of the product over time. This data can be used to determine the rate law and the activation energy of the reaction. For example, in the nucleophilic substitution of octafluorothianthrene, a kinetic study could elucidate the effect of nucleophile concentration on the reaction rate.

Thermodynamics provides information about the energy changes that occur during a reaction and the position of equilibrium. libretexts.orgnih.gov The Gibbs free energy change (ΔG) is a key thermodynamic parameter that indicates the spontaneity of a reaction. libretexts.orgkhanacademy.org A negative ΔG indicates a spontaneous reaction. Thermodynamic data for reactions of octafluorothianthrene could be obtained through calorimetry or calculated using computational methods. For instance, the thermodynamic profile for the cycloaddition reaction of octafluorothianthrene would reveal whether the formation of the cycloadduct is energetically favorable. nih.gov

Table 2: Key Parameters in Kinetic and Thermodynamic Studies

| Parameter | Description | Relevance to Octafluorothianthrene Reactions |

|---|---|---|

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of reaction to the concentrations of reactants. | Quantifies the speed of reactions like nucleophilic substitution. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | High for electrophilic substitution due to the deactivated ring. |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates if a reaction is exothermic or endothermic. |

| Entropy Change (ΔS) | The change in the degree of disorder or randomness of a system. | Influences the spontaneity, especially in reactions involving a change in the number of molecules. |

| Gibbs Free Energy Change (ΔG) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity and equilibrium position of a reaction. |

By studying both the kinetics and thermodynamics of reactions involving octafluorothianthrene, a comprehensive understanding of its chemical behavior can be achieved. orientjchem.orgnih.gov

Derivatization and Functionalization Strategies for Octafluorothianthrene

Synthesis of Octafluorothianthrene Derivatives via Carbon-Carbon Coupling Reactions

The direct carbon-carbon (C-C) coupling of octafluorothianthrene is challenging due to the inertness of the C-F bond under typical cross-coupling conditions. Standard palladium-catalyzed reactions like the Suzuki, Stille, or Heck couplings generally require more labile leaving groups such as bromine, iodine, or triflate. organicreactions.orgorganic-chemistry.orgwikipedia.org Consequently, a two-step strategy is often necessary to prepare C-C coupled derivatives of octafluorothianthrene.

The initial step involves the conversion of a C-F bond to a more reactive C-X bond (where X = I, Br). This is typically achieved via a regioselective nucleophilic aromatic substitution reaction with a halide source. Once the halogenated octafluorothianthrene derivative is synthesized, it can serve as a substrate in various cross-coupling reactions.

Table 1: Proposed Two-Step Strategy for C-C Coupling of Octafluorothianthrene

| Step | Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|---|

| 1: Activation | Nucleophilic Aromatic Substitution | Octafluorothianthrene, Lithium Halide (LiBr or LiI) | Polar aprotic solvent (e.g., DMF, NMP), elevated temperature | Bromo- or Iodoheptafluorothianthrene |

| 2: Coupling | Suzuki Coupling | Iodoheptafluorothianthrene, Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene/H₂O) | Aryl-heptafluorothianthrene |

| Stille Coupling | Iodoheptafluorothianthrene, Organostannane (e.g., Aryl-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene, Dioxane) | Aryl-heptafluorothianthrene |

This approach allows for the introduction of a wide variety of carbon-based functionalities, including aryl, vinyl, and alkynyl groups, onto the octafluorothianthrene scaffold, significantly expanding its chemical diversity and potential for application in organic electronics and materials science.

Introduction of Heteroatoms into Octafluorothianthrene Scaffolds

The introduction of heteroatoms (such as O, N, and S) onto the octafluorothianthrene framework is most effectively accomplished through nucleophilic aromatic substitution (S_N_Ar). wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing nature of the fluorine atoms renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

A well-documented example is the reaction of octafluorothianthrene with sodium methoxide (B1231860) in methanol, which proceeds slowly but efficiently to yield 2-methoxyheptafluorothianthrene. epdf.pub This demonstrates the feasibility of introducing oxygen-containing functionalities. This methodology can be extended to a range of other heteroatom nucleophiles.

Table 2: Heteroatom Functionalization of Octafluorothianthrene via S_N_Ar

| Heteroatom | Nucleophile | Product Class | Example Product |

|---|---|---|---|

| Oxygen | Alkoxides (RO⁻), Phenoxides (ArO⁻) | Fluoroalkoxy- or fluoroaryloxy-thianthrenes | 2-Methoxyheptafluorothianthrene |

| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Fluoroamino-thianthrenes | 2-(Dimethylamino)heptafluorothianthrene |

| Sulfur | Thiolates (RS⁻), Thiophenoxides (ArS⁻) | Fluoro(alkylthio)- or fluoro(arylthio)-thianthrenes | 2-(Phenylthio)heptafluorothianthrene |

Note: The products listed are based on the known regioselectivity for the 2-position.

The introduction of these heteroatom-containing groups can dramatically alter the electronic properties, solubility, and coordination chemistry of the octafluorothianthrene core, making it suitable for applications in areas such as liquid crystals and functional dyes.

Polymerization of Octafluorothianthrene Monomers and Their Copolymers

The rigid and thermally stable thianthrene (B1682798) unit is an attractive building block for high-performance polymers. Poly(arylene sulfide)s, in particular, are known for their excellent thermal and chemical resistance. Analogous polymers incorporating the octafluorothianthrene unit can be synthesized via step-growth polymerization, specifically through nucleophilic aromatic substitution.

In this process, octafluorothianthrene acts as an activated fluoro-monomer that reacts with a difunctional nucleophile. For example, reaction with sodium sulfide (B99878) (Na₂S) or a bis(thiophenoxide) salt can produce poly(thianthrene sulfide)s. The polymerization proceeds by the sequential displacement of two fluorine atoms on each octafluorothianthrene monomer by the nucleophilic end-groups of the growing polymer chain.

An analogous polymer, poly(thianthrene phenylene sulfide), has been prepared from 2,7-difluorothianthrene (B1603444) and a bis-thiophenol, yielding a thermally stable, amorphous material with a high glass transition temperature (Tg) and a high refractive index. caltech.edu It is expected that polymers derived from octafluorothianthrene would exhibit even greater thermal stability and potentially unique optical properties due to the higher fluorine content.

Table 3: Potential Polymers Derived from Octafluorothianthrene

| Co-monomer | Polymer Type | Expected Properties | Potential Applications |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | Poly(perfluorothianthrene sulfide) | High thermal stability (TGA > 450°C), chemical resistance, high refractive index | High-performance thermoplastics, optical materials, dielectric films |

| 4,4'-Thiobisbenzenethiol | Poly(perfluorothianthrene phenylene sulfide) | High Tg, amorphous, good film-forming properties, high refractive index | Optical lenses, coatings, advanced composites |

The synthesis of copolymers is also possible by including other activated fluoro-monomers or different nucleophilic co-monomers in the polymerization reaction, allowing for fine-tuning of the final polymer's properties.

Functionalization Methodologies for Supramolecular Assembly of Octafluorothianthrene Units

Supramolecular assembly relies on specific, non-covalent interactions to organize molecules into well-defined, higher-order structures. rsc.org The electron-deficient nature of the octafluorothianthrene core makes it an excellent candidate for constructing supramolecular systems through several types of interactions.

Anion-π and π-π Interactions: The perfluorinated aromatic rings create a highly electron-poor (π-acidic) surface. This allows octafluorothianthrene and its derivatives to form strong interactions with anions or electron-rich π-systems (π-donors). acs.org Functionalization with groups that can bind anions (e.g., Lewis acidic sites) or with appended π-donors can be used to program the assembly process.

Halogen and Chalcogen Bonding: The fluorine atoms on the scaffold can act as halogen bond acceptors. umich.eduresearchgate.net More significantly, functionalization to introduce heavier halogens (I, Br) would create potent halogen bond donor sites. The sulfur atoms of the thianthrene core can also participate in chalcogen bonding, particularly when oxidized to sulfoxides or sulfones, which enhances their σ-hole and ability to interact with Lewis bases. researchgate.net

By strategically introducing functional groups onto the octafluorothianthrene core using the methods described previously (Sections 6.1 and 6.2), specific recognition sites can be installed. For example, attaching hydrogen-bonding units (like amides or carboxylic acids) or charged moieties can direct the self-assembly into complex architectures like liquid crystals, gels, or porous materials. unimi.it

Regioselective Functionalization Approaches for Octafluorothianthrene

Controlling the position of functionalization on the octafluorothianthrene ring system is critical for synthesizing well-defined derivatives for specific applications. For nucleophilic aromatic substitution (S_N_Ar) reactions, the inherent electronic properties of the thianthrene nucleus direct the incoming nucleophile to a specific position.

Research has shown that the reaction of octafluorothianthrene with nucleophiles like sodium methoxide preferentially occurs at the 2-position, yielding the 2-substituted product. epdf.pub This regioselectivity can be explained by examining the stability of the possible Meisenheimer intermediates formed upon nucleophilic attack. Attack at the 2-position (or the equivalent 7-position) allows the negative charge of the intermediate to be delocalized not only over the aromatic ring but also onto the electron-rich sulfur atoms. This provides greater stabilization compared to attack at the 1-, 3-, or 4-positions, where such delocalization involving the sulfur heteroatoms is less effective or not possible. libretexts.org

Therefore, the kinetic product of S_N_Ar on octafluorothianthrene is the 2-substituted isomer. This intrinsic preference provides a reliable method for regioselective synthesis.

For functionalization at other positions, more advanced strategies might be required, such as using directing groups to guide a metal catalyst to a specific C-F (or a pre-installed C-H) bond, although such methods are less developed for perfluorinated systems like octafluorothianthrene compared to their hydrocarbon analogues. acs.orgwhiterose.ac.uk For octafluorothianthrene, exploiting the innate preference for 2-substitution remains the most straightforward and documented approach for achieving regiocontrol.

Advanced Applications of Octafluorothianthrene in Materials Science and Emerging Technologies

Octafluorothianthrene in Organic Electronic Materials: A Field Awaiting Investigation

Organic electronic materials are at the forefront of next-generation technologies, with a continuous search for novel compounds that can enhance performance and stability. However, the role of octafluorothianthrene within this domain appears to be an untapped area of research.

Role in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. manchester.ac.uk The performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor used. mit.edu While fluorination is a known strategy to modulate the electronic properties of organic materials, specific studies detailing the synthesis, fabrication, and performance of OFETs incorporating octafluorothianthrene are not present in the current body of scientific literature. There is no available data on its charge carrier mobility, on/off ratio, or threshold voltage in an OFET architecture.

Applications in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their high contrast, vibrant colors, and flexibility. europa.euossila.com The efficiency and stability of OLEDs are intrinsically linked to the properties of the materials used in their multi-layered structure, including the emissive, transport, and blocking layers. researchgate.netresearchgate.net The introduction of fluorinated molecules can influence the energy levels (HOMO/LUMO) and charge-transporting capabilities, which are critical for device performance. noctiluca.eu Despite the potential benefits of fluorination, there is a lack of research on the application of octafluorothianthrene in any layer of an OLED device. Consequently, data on its electroluminescence, quantum efficiency, or operational lifetime in an OLED context is unavailable.

Photovoltaic Applications of Octafluorothianthrene Derivatives

The development of efficient and stable organic photovoltaic (OPV) devices is a key goal in renewable energy research. diva-portal.orgfrontiersin.org The power conversion efficiency of OPVs is dependent on the properties of the donor and acceptor materials in the active layer. d-nb.infonih.gov Fluorination can be a valuable tool for tuning the optical and electronic properties of materials for solar cell applications. nih.gov However, a review of current research indicates that octafluorothianthrene and its derivatives have not been investigated as either donor or acceptor materials in photovoltaic cells. As a result, there are no reported data on their power conversion efficiency, open-circuit voltage, short-circuit current density, or fill factor.

Octafluorothianthrene in Advanced Fluorinated Polymer Architectures

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.uktaylorfrancis.com The incorporation of fluorine-containing monomers can lead to the development of advanced polymer architectures with unique functionalities. nih.govmdpi.com These materials find applications in a wide range of fields, from high-performance coatings to advanced membranes. researchgate.net Nevertheless, searches for the use of octafluorothianthrene as a monomer or a building block in the synthesis of advanced fluorinated polymer architectures have not yielded any specific examples or detailed studies. There is no information on polymerization methods involving this compound or the properties of any resulting polymers.

Octafluorothianthrene in Redox-Active Systems and Electrochemistry: An Uncharacterized System

The study of redox-active molecules is fundamental to various fields, including energy storage, catalysis, and sensing. Electrochemical analysis provides crucial insights into the electronic properties and potential applications of these molecules. nih.govresearchgate.net

Electrochemical Properties and Redox Potentials

The electrochemical behavior of a compound, particularly its redox potentials, is critical for understanding its electron-donating or -accepting capabilities. This information is vital for designing new materials for batteries, sensors, and other electrochemical devices. mdpi.com Despite the importance of such data, a thorough search of scientific databases reveals a lack of specific studies on the electrochemical properties of octafluorothianthrene. There are no published reports detailing its cyclic voltammetry, redox potentials, or its behavior as a redox-active system.

Applications in Advanced Energy Storage Devices

The ever-increasing demand for high-energy-density lithium-ion batteries (LIBs) has spurred research into developing components that can operate safely at higher voltages. nih.gov One of the significant challenges in developing high-voltage LIBs is the risk of overcharging, which can lead to electrolyte decomposition, thermal runaway, and catastrophic cell failure. researchgate.netmdpi.com To mitigate these risks, redox shuttle additives have been investigated as a means of providing intrinsic overcharge protection. dtic.mil20.210.105

Octafluorothianthrene has emerged as a promising candidate for use as a redox shuttle additive in high-voltage LIBs. Its highly fluorinated structure and unique electrochemical properties make it suitable for this application. A redox shuttle molecule works by being oxidized at the cathode surface at a specific potential, slightly above the normal end-of-charge voltage of the battery. 20.210.105 This oxidized species then diffuses to the anode, where it is reduced back to its original state. This process creates a futile cycle that dissipates the excess current, preventing the cell voltage from rising to dangerous levels. 20.210.105

The effectiveness of a redox shuttle is determined by several key parameters, including its redox potential, solubility in the electrolyte, and the stability of its radical cation. osti.gov Octafluorothianthrene's high oxidation potential makes it compatible with high-voltage cathode materials. nih.govenergy.gov The strong electron-withdrawing nature of the fluorine atoms in octafluorothianthrene contributes to its high redox potential and can enhance the stability of the resulting radical cation, a critical factor for long-term cycling performance. researchgate.net

Research into fluorinated compounds as electrolyte additives has shown that they can contribute to the formation of a stable cathode-electrolyte interphase (CEI), which is crucial for the long-term stability of high-voltage batteries. nih.govnih.gov While specific data on octafluorothianthrene's performance is still emerging, its properties align well with the requirements for an effective high-voltage redox shuttle.

Table 1: Potential Performance Metrics of Octafluorothianthrene as a Redox Shuttle Additive

| Parameter | Potential Value/Characteristic | Significance |

| Redox Potential vs. Li/Li⁺ | > 4.5 V | Suitable for protecting high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄. energy.gov |

| Solubility in Carbonate Electrolytes | Moderate to High | Ensures a sufficient concentration of the shuttle molecule is available. |

| Radical Cation Stability | High | Crucial for long cycle life and sustained overcharge protection. researchgate.net |

| Diffusion Coefficient | Adequate | Allows for efficient transport of the shuttle between the electrodes. |

| Impact on Normal Cell Operation | Minimal | Should not interfere with the normal charging and discharging of the battery. |

Octafluorothianthrene in Non-linear Optics (NLO) Materials

Non-linear optical (NLO) materials are essential for a wide range of applications in photonics, including frequency conversion, optical switching, and data storage. wikipedia.org The search for new NLO materials with large second-order and third-order optical nonlinearities, high thermal stability, and good processability is an active area of research. dtic.mil Organic molecules with extended π-conjugation, donor-acceptor functionalities, and specific molecular symmetries are often targeted for their NLO properties. researchgate.netsioc-journal.cn

Octafluorothianthrene, with its unique non-planar, sulfur-rich heterocyclic structure and high degree of fluorination, presents an interesting scaffold for the design of novel NLO materials. epdf.pub The presence of sulfur atoms with available lone pairs and the electron-withdrawing fluorine atoms can lead to significant intramolecular charge transfer, a key characteristic for second-order NLO activity. researchgate.netsioc-journal.cn Furthermore, the non-centrosymmetric nature of certain octafluorothianthrene derivatives could result in a non-zero second-order hyperpolarizability (β), a prerequisite for second-harmonic generation (SHG). wikipedia.orgucsd.edu

The synthesis of derivatives of octafluorothianthrene allows for the fine-tuning of its NLO properties. For instance, the introduction of electron-donating or electron-accepting groups at specific positions on the thianthrene (B1682798) core could enhance the molecule's hyperpolarizability. researchgate.net Research on other fluorinated organic compounds has demonstrated that fluorination can improve thermal stability and optical transparency, which are desirable properties for NLO materials. nih.gov While extensive experimental data on the NLO properties of octafluorothianthrene is not yet widely available, theoretical calculations and comparisons with structurally similar compounds suggest its potential in this field.

Table 2: Potential Non-linear Optical Properties of Octafluorothianthrene Derivatives

| Property | Potential Characteristic | Relevance to NLO Applications |

| Second-Order Hyperpolarizability (β) | Non-zero for non-centrosymmetric derivatives | Essential for second-harmonic generation (SHG) and other second-order NLO effects. wikipedia.org |

| Third-Order Hyperpolarizability (γ) | Potentially large due to π-conjugation and charge transfer | Important for applications like optical switching and four-wave mixing. |

| Thermal Stability | High | Crucial for the long-term performance and reliability of NLO devices. |

| Optical Transparency | Good in the visible and near-infrared regions | Minimizes optical loss in NLO devices. |

| Second-Harmonic Generation (SHG) Efficiency | Dependent on molecular structure and crystal packing | A direct measure of the material's ability to generate frequency-doubled light. ucsd.edu |

Octafluorothianthrene in Novel Catalyst Design and Heterogeneous Catalysis

Heterogeneous catalysis plays a crucial role in a vast array of chemical transformations, offering advantages such as ease of catalyst separation and recycling. tue.nl The design of novel catalysts with enhanced activity, selectivity, and stability is a continuous pursuit in chemical research. chemrxiv.org Fluorinated compounds have been explored in catalysis, where their unique electronic properties and stability can be advantageous. acs.org

While direct applications of octafluorothianthrene as a catalyst are not extensively documented, its chemical properties suggest potential roles in certain catalytic processes, particularly in oxidation reactions. nih.govchemrxiv.org The thianthrene core can undergo reversible oxidation and reduction, making it a potential candidate for use as an electron-transfer mediator in catalytic cycles. epdf.pub In such a role, octafluorothianthrene could facilitate the transfer of electrons between a primary oxidant (like molecular oxygen or hydrogen peroxide) and a substrate, thereby lowering the activation energy of the reaction. nih.gov

The high degree of fluorination in octafluorothianthrene imparts significant chemical and thermal stability, which could be beneficial for catalysts operating under harsh reaction conditions. acs.org Furthermore, the fluorine atoms can influence the electronic properties of the sulfur atoms in the thianthrene ring, potentially modulating its catalytic activity. epdf.pub For instance, in the catalytic oxidation of organic substrates, the fluorinated thianthrene could exhibit different selectivity compared to its non-fluorinated counterpart. Research into the catalytic applications of related sulfur-containing heterocyclic compounds provides a basis for exploring the potential of octafluorothianthrene in this field.

Table 3: Potential Catalytic Applications of Octafluorothianthrene

| Catalytic Application | Hypothesized Role of Octafluorothianthrene | Potential Advantages |

| Aerobic Oxidation of Alcohols | Electron-transfer mediator | High stability under oxidative conditions, tunable redox potential. |

| C-H Bond Functionalization | Co-catalyst or ligand | Enhanced selectivity due to electronic effects of fluorine. |

| Electrocatalysis | Redox-active material on an electrode surface | Facilitation of electron transfer in electrochemical reactions. |

| Polymerization Reactions | Initiator or modifier | Control over polymer properties due to its unique structure. |

Octafluorothianthrene in Advanced Chemical Sensor Technologies

Chemical sensors are devices that detect and respond to specific chemical species, providing crucial information for environmental monitoring, medical diagnostics, and industrial process control. mdpi.com The development of advanced chemical sensors often relies on the design of novel materials with high sensitivity, selectivity, and stability. nih.govmit.edu

The electrochemical and photophysical properties of octafluorothianthrene make it an interesting candidate for exploration in chemical sensor technologies. Its ability to undergo reversible redox reactions suggests its potential use as an active material in electrochemical sensors. acs.orgnih.gov For example, a sensor could be designed where the interaction of an analyte with an octafluorothianthrene-modified electrode leads to a measurable change in current or potential. The high degree of fluorination could also enhance the sensor's selectivity by influencing its interaction with different analytes.

In the realm of optical sensors, the fluorescence or absorption properties of octafluorothianthrene derivatives could be exploited. mit.edu The binding of a target analyte to a specifically functionalized octafluorothianthrene molecule could induce a change in its fluorescence intensity or wavelength, providing a detectable signal. The inherent stability of the fluorinated structure would be advantageous for developing robust and reusable sensors. The concept of a "chemical nose," an array-based sensor that uses multiple selective interactions to identify an analyte, could also potentially incorporate octafluorothianthrene-based materials. nih.gov

Table 4: Potential Chemical Sensor Applications of Octafluorothianthrene

| Sensor Type | Principle of Detection | Potential Target Analytes |

| Electrochemical Sensor | Amperometric or potentiometric detection based on the redox activity of octafluorothianthrene. | Redox-active species, organic pollutants. |

| Optical (Fluorescence) Sensor | Changes in fluorescence upon interaction with an analyte. | Metal ions, nitroaromatic compounds (explosives). |

| Chemiresistive Sensor | Change in electrical resistance of an octafluorothianthrene-based film upon exposure to an analyte. | Volatile organic compounds (VOCs). |

| "Chemical Nose" Array Element | Pattern recognition of responses from an array of sensors, including one based on octafluorothianthrene. | Complex mixtures, environmental contaminants. |

Future Research Directions and Challenges in Octafluorothianthrene Chemistry

Exploration of Uncharted Reactivity Pathways and Synthetic Opportunities

The reactivity of octafluorothianthrene is an area ripe for exploration. While some reactions are known, such as the nucleophilic substitution with sodium methoxide (B1231860) to yield 2-methoxyheptafluorothianthrene, the full scope of its chemical behavior remains to be charted. epdf.pub Future work should focus on systematically investigating its reactions with a broader range of nucleophiles, electrophiles, and radical species.

A significant challenge lies in controlling the regioselectivity of these reactions. nih.gov The eight equivalent fluorine atoms on the unsubstituted ring system present a statistical challenge for selective monofunctionalization. Developing methodologies that allow for precise, site-selective substitution is critical for synthesizing complex derivatives. This could involve leveraging directing groups, exploring transition-metal-catalyzed C-F activation, or investigating photochemical methods that might offer alternative selectivity profiles. The development of robust reactions for specific functional group conversions will be crucial for synthesizing target-specific molecules. nih.gov

Development of Next-Generation Octafluorothianthrene-Based Materials with Tailored Properties

The electron-deficient nature of the octafluorothianthrene core makes it an attractive component for materials with unique electronic and photophysical properties. A primary research direction is the design and synthesis of next-generation materials where these properties can be precisely tailored. By analogy with other functionalized aromatic systems, such as graphene derivatives, the strategic introduction of different functional groups onto the octafluorothianthrene scaffold could be used to tune its electronic and magnetic properties for specific applications. rsc.org

Future research should target the incorporation of octafluorothianthrene into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. For instance, creating conjugated polymers containing the octafluorothianthrene unit could lead to new n-type semiconductors for organic electronics. The challenge will be to develop synthetic routes that are compatible with polymerization conditions and allow for the creation of high-molecular-weight, processable materials. The goal is to design organic magnets and electronic materials with properties tailored for advanced applications. rsc.org

Advancement of Characterization Techniques for Complex Octafluorothianthrene Systems

As more complex molecules and materials based on octafluorothianthrene are synthesized, the need for advanced characterization techniques will become more acute. The inherent insolubility of many larger, rigid aromatic systems can make traditional solution-state analysis, such as NMR spectroscopy, challenging. A foreseeable challenge for chemists working with these systems is their non-trivial characterization, which often requires instruments not typically available in standard organic chemistry laboratories. nih.gov

Future efforts must focus on utilizing and adapting solid-state characterization techniques. Powder X-ray diffraction (PXRD) will be essential for confirming the crystallinity and structure of new materials, while techniques like scanning electron microscopy (SEM) can provide morphological information. nih.gov Furthermore, developing a deeper understanding of the fragmentation patterns in mass spectrometry and the interpretation of solid-state NMR spectra will be crucial for the unambiguous identification of new, complex octafluorothianthrene derivatives. Ensuring the reproducibility of synthetic methods will depend on careful and thorough structural determination. nih.gov

Pursuit of Sustainable and Economically Viable Synthesis of Octafluorothianthrene

For octafluorothianthrene to find widespread application, its synthesis must be both sustainable and economically viable. Current laboratory-scale syntheses may not be suitable for large-scale production. A major research focus should be the development of "green" synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. synthiaonline.com This aligns with the broader goal in chemistry to develop processes that are more environmentally benign. gacr.cz

This involves re-evaluating classical synthetic methods, such as the reaction of 1,2-dihaloarenes with sulfur sources, which often require harsh conditions. thieme-connect.de Research into alternative, more sustainable methods, such as those utilizing molten salts or biocatalysis, could provide more efficient and eco-friendly pathways. synthiaonline.commdpi.com Furthermore, a thorough economic analysis, including Break-Even Analysis, is needed to assess the production costs and potential market viability of any new synthetic process. nih.govmdpi.com The goal is to establish an efficient, sustainable strategy for accessing this valuable compound without relying on expensive or toxic reagents. idw-online.de

Interdisciplinary Research Foci Involving Octafluorothianthrene Chemistry

The full potential of octafluorothianthrene chemistry will likely be realized through interdisciplinary collaboration. frontiersin.org The complex challenges in this field call for innovative ideas and tools from various disciplines. unl.pt Organic chemists, materials scientists, physicists, and computational chemists must work together to design, synthesize, characterize, and apply new octafluorothianthrene-based systems.

Key interdisciplinary foci should include:

Collaboration with Computational Chemists: To predict the electronic, magnetic, and optical properties of novel derivatives, thereby guiding synthetic efforts toward molecules with the most promising characteristics.

Partnerships with Materials Scientists and Engineers: To incorporate octafluorothianthrene into functional devices, such as transistors, sensors, and solar cells, and to study their performance.

Engagement with Chemical Engineers: To develop scalable, safe, and cost-effective production processes for octafluorothianthrene and its key derivatives.

Fostering such collaborations is essential for translating fundamental chemical discoveries into real-world applications and for tackling significant scientific and technological problems. frontiersin.orgunl.pt

Overcoming Current Limitations in Octafluorothianthrene Functionalization and Application

Several key limitations currently hinder the broader application of octafluorothianthrene chemistry. A primary challenge is the difficulty in achieving controlled and selective functionalization of the perfluorinated core. Overcoming this requires the development of novel synthetic methodologies that can precisely install functional groups at desired positions.

Another limitation is the often-poor solubility of larger octafluorothianthrene-based structures, which complicates their processing and characterization. Strategies to improve solubility, such as the introduction of flexible alkyl or alkoxy side chains, need to be systematically explored. Finally, the chemical stability of the thianthrene (B1682798) core under various application-relevant conditions (e.g., high temperatures, oxidative or reductive environments) needs to be thoroughly investigated. The linker-node connection is often considered a weak point for chemical stability in related material systems like MOFs. nih.gov Addressing these limitations through focused research will be paramount to unlocking the full potential of this intriguing fluorinated heterocycle.

Q & A

Q. What are the key structural features of octafluorothianthrene, and how do they influence its chemical reactivity?

Octafluorothianthrene (C₁₆H₈F₈) features two benzene rings fused with two sulfur atoms, substituted with eight fluorine atoms. The fluorine substituents induce electron-withdrawing effects, reducing π-electron density and enhancing oxidative stability. This structural rigidity impacts solubility in nonpolar solvents (e.g., cyclohexane) compared to polar solvents like alcohols, as shown in IUPAC-NIST solubility studies . Fluorination also increases resistance to microbial degradation, as observed in Rhodococcus rhodochrous cultures, where fluorinated metabolites required advanced mass spectrometry for identification .

Q. What synthetic methodologies are employed to prepare octafluorothianthrene, and how are intermediates characterized?